(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride
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Overview
Description
(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride: is a chemical compound with the molecular formula C5H6Cl2N2S·HCl It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of two chlorine atoms and a hydrazine group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride typically involves the reaction of 2,5-dichlorothiophene with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) or modulating redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A precursor in the synthesis of (2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups instead of chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a hydrazine group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2S.ClH/c6-4-1-3(2-9-8)5(7)10-4;/h1,9H,2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJNZVHIBFEMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CNN)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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